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Compound of Interest

Compound Name: 6-Bromo-4-iodoquinoline

Cat. No.: B1287929

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, structure, and
synthesis of 6-Bromo-4-iodoquinoline. It is intended for researchers, scientists, and drug
development professionals who are interested in the applications of this compound as a key
building block in medicinal chemistry, particularly in the development of kinase inhibitors.

Chemical Properties and Structure

6-Bromo-4-iodoquinoline is a halogenated quinoline derivative with the molecular formula
CoHsBrIN. Its structure is characterized by a quinoline core substituted with a bromine atom at
the 6-position and an iodine atom at the 4-position. This substitution pattern makes it a valuable
intermediate for further chemical modifications through cross-coupling reactions.

Table 1: Physicochemical Properties of 6-Bromo-4-iodoquinoline
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Property Value Reference(s)
Molecular Formula CoHsBrIN

Molecular Weight 333.95 g/mol

IUPAC Name 6-bromo-4-iodoquinoline

) C1=CC2=C(C=C1Br)C(=C(C=
SMILES String

N2)I)
Melting Point 173-178 °C
Boiling Point 375.5 °C at 760 mmHg
Density 2.154 g/cm3
Appearance Yellowish powder [1]

Spectroscopic Data

The structural confirmation of 6-Bromo-4-iodoquinoline is achieved through various
spectroscopic techniques.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum of 6-Bromo-4-iodoquinoline in DMSO-ds shows distinct signals
corresponding to the aromatic protons on the quinoline ring.[2]

Table 2: 1H NMR Spectral Data of 6-Bromo-4-iodoquinoline (400 MHz, DMSO-ds)

Chemical Shift () L Coupling Constant .
Multiplicity Assignment

ppm (9) Hz

8.54 d 4.5 H-2

8.24 d 4.5 H-3

8.16 S H-5

7.98 S H-7, H-8
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13C Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental 3C NMR data for 6-Bromo-4-iodoquinoline is not readily available in the
searched literature, the expected chemical shifts can be predicted based on the analysis of
similar substituted quinolines. The carbon atoms directly attached to the electronegative
nitrogen, bromine, and iodine atoms, as well as the quaternary carbons, are expected to show
characteristic downfield shifts.

Infrared (IR) Spectroscopy

The IR spectrum of 6-Bromo-4-iodoquinoline is expected to exhibit characteristic absorption
bands for the C=C and C=N stretching vibrations of the quinoline ring, as well as C-H stretching
and bending vibrations of the aromatic system. The C-Br and C-I stretching vibrations would
appear in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS)

The mass spectrum of 6-Bromo-4-iodoquinoline would show a molecular ion peak
corresponding to its molecular weight. The isotopic pattern of the molecular ion would be
characteristic of a compound containing one bromine atom (M+ and M+2 peaks in
approximately 1:1 ratio). Fragmentation patterns would likely involve the loss of iodine and
bromine atoms or the quinoline ring system.

Experimental Protocols
Synthesis of 6-Bromo-4-iodoquinoline

6-Bromo-4-iodoquinoline can be synthesized from 4-bromoaniline in a multi-step process.[1]
A general experimental workflow is outlined below.
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Step 1: Condensation

4-Bromoaniline Meldrum's Acid Triethyl Orthoformate

' i i

5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

eat in Ph20

Step 2: Cyclization

6-Bromoquinolin-4-ol

OCl3, DMF

Step 3: Chlorination

6-Bromo-4-chloroquinoline

al, Acetonitrile

Step 4: Iodination

6-Bromo-4-iodoquinoline

Click to download full resolution via product page
Caption: Synthesis workflow for 6-Bromo-4-iodoquinoline.

Detailed Protocol for lodination (Step 4): To a solution of 6-bromo-4-chloroquinoline in
acetonitrile, sodium iodide is added. The mixture is refluxed for several hours. After cooling, the
solvent is removed under reduced pressure, and the resulting solid is purified to yield 6-bromo-

4-iodoquinoline.[1]
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Spectroscopic Analysis

NMR Spectroscopy: A sample of 6-Bromo-4-iodoquinoline (5-10 mg for *H, 20-50 mg for 13C)
is dissolved in a deuterated solvent (e.g., DMSO-de or CDCI3) in an NMR tube. Spectra are
acquired on a 400 MHz or higher spectrometer.

IR Spectroscopy: The IR spectrum can be obtained using a Fourier-Transform Infrared (FTIR)
spectrometer. The sample can be analyzed as a solid (KBr pellet) or as a thin film.

Mass Spectrometry: Mass spectra can be recorded on a mass spectrometer using electron
ionization (EI) or other suitable ionization techniques.

Role in Drug Development: Inhibition of the
PI3K/AktImTOR Signaling Pathway

6-Bromo-4-iodoquinoline is a key intermediate in the synthesis of GSK2126458 (Omipalisib),
a potent inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin
(mTOR).[1][3][4] The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell
growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently
observed in various cancers, making it a prime target for cancer therapy.

GSK2126458, synthesized using 6-Bromo-4-iodoquinoline as a starting material, effectively
blocks the signaling cascade, leading to the inhibition of tumor growth.[3][4]
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Caption: Inhibition of the PI3SK/Akt/mTOR pathway by GSK2126458.
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This guide provides a foundational understanding of 6-Bromo-4-iodoquinoline for its
application in research and drug development. Further investigation into its reactivity and the
biological activities of its derivatives is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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